molecular formula C19H24N2O5S2 B255216 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide

Cat. No. B255216
M. Wt: 424.5 g/mol
InChI Key: ZMVOLIGIBSOPDM-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide, also known as DMTS, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide exerts its effects through multiple mechanisms of action, including inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress. These mechanisms contribute to the anti-inflammatory, anti-tumor, and anti-diabetic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, reduction in tumor growth, and improvement in glucose metabolism. Additionally, this compound has been shown to modulate oxidative stress and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide in lab experiments is its ability to modulate multiple pathways involved in inflammation, tumor growth, and glucose metabolism. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.

Future Directions

Future research on 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide could focus on its potential therapeutic applications in a range of diseases, including cancer, diabetes, and inflammatory disorders. Additionally, further investigation into the mechanisms of action of this compound could provide insight into its potential clinical applications. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its therapeutic potential.

Synthesis Methods

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with N-ethyl-N-(2-hydroxyethyl)propanamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro and in vivo studies have demonstrated the ability of this compound to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and improve glucose metabolism.

properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide

InChI

InChI=1S/C19H24N2O5S2/c1-4-20(9-10-22)17(23)7-8-21-18(24)16(28-19(21)27)12-13-5-6-14(25-2)15(11-13)26-3/h5-6,11-12,22H,4,7-10H2,1-3H3/b16-12-

InChI Key

ZMVOLIGIBSOPDM-VBKFSLOCSA-N

Isomeric SMILES

CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S

SMILES

CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S

Canonical SMILES

CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S

Origin of Product

United States

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